Cas no 2648948-03-0 ({4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride)

{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride is a specialized bicyclic sulfonyl fluoride compound featuring a cyano-substituted oxabicyclo framework. Its unique structure combines a strained bicyclic system with a reactive sulfonyl fluoride moiety, making it a valuable intermediate in selective chemical modifications, particularly in covalent inhibitor design and bioconjugation. The presence of the cyano group enhances electrophilicity, while the sulfonyl fluoride offers stability under aqueous conditions, enabling selective reactions with nucleophiles such as thiols or hydroxyl groups. This compound is particularly useful in medicinal chemistry and materials science for targeted covalent bonding applications. Its rigid bicyclic scaffold may also confer steric constraints, influencing binding selectivity in molecular interactions.
{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride structure
2648948-03-0 structure
Product name:{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
CAS No:2648948-03-0
MF:C7H8FNO3S
MW:205.20672416687
CID:6305211
PubChem ID:165904613

{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-7470052
    • {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
    • 2648948-03-0
    • {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
    • Inchi: 1S/C7H8FNO3S/c8-13(10,11)5-7-1-6(2-7,3-9)4-12-7/h1-2,4-5H2
    • InChI Key: DADKSNOPOVGZDC-UHFFFAOYSA-N
    • SMILES: S(CC12CC(C#N)(CO1)C2)(=O)(=O)F

Computed Properties

  • Exact Mass: 205.02089245g/mol
  • Monoisotopic Mass: 205.02089245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 75.5Ų

{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7470052-10.0g
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
2648948-03-0 95%
10.0g
$8357.0 2024-05-23
Enamine
EN300-7470052-1.0g
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
2648948-03-0 95%
1.0g
$1944.0 2024-05-23
Enamine
EN300-7470052-0.05g
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
2648948-03-0 95%
0.05g
$1632.0 2024-05-23
Enamine
EN300-7470052-0.1g
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
2648948-03-0 95%
0.1g
$1711.0 2024-05-23
Enamine
EN300-7470052-0.25g
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
2648948-03-0 95%
0.25g
$1789.0 2024-05-23
Enamine
EN300-7470052-2.5g
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
2648948-03-0 95%
2.5g
$3809.0 2024-05-23
Enamine
EN300-7470052-5.0g
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
2648948-03-0 95%
5.0g
$5635.0 2024-05-23
Enamine
EN300-7470052-0.5g
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
2648948-03-0 95%
0.5g
$1866.0 2024-05-23

Additional information on {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride

Research Briefing on {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl Fluoride (CAS: 2648948-03-0) in Chemical Biology and Pharmaceutical Applications

The compound {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride (CAS: 2648948-03-0) has recently emerged as a promising chemical probe and therapeutic candidate in the field of chemical biology and drug discovery. This bicyclic sulfonyl fluoride derivative exhibits unique reactivity due to its strained ring system and electrophilic sulfonyl fluoride moiety, making it a valuable tool for covalent protein modification and targeted inhibition.

Recent studies have demonstrated the compound's exceptional selectivity in covalent modification of serine hydrolases and other nucleophilic amino acid residues. The 2-oxabicyclo[2.1.1]hexane scaffold provides enhanced ring strain compared to traditional bicyclic systems, leading to improved reaction kinetics with biological targets. The cyano group at the 4-position further modulates the electronic properties of the molecule, influencing both its reactivity and membrane permeability.

In proteomic profiling experiments, {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride has shown remarkable target engagement with several disease-relevant enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The compound's ability to cross the blood-brain barrier while maintaining selectivity makes it particularly interesting for neurological disorder research. Recent in vivo studies in rodent models have demonstrated its potential for treating neuropathic pain and neurodegenerative conditions.

The synthetic accessibility of this compound has been significantly improved through recent methodological advances. A 2023 publication in Angewandte Chemie described an optimized [2+2] photocycloaddition route to construct the bicyclic core, followed by selective functionalization to introduce the methanesulfonyl fluoride group. This scalable synthesis has enabled broader investigation of the compound's pharmacological properties and structure-activity relationships.

From a safety perspective, preliminary toxicological assessments indicate favorable profiles for both acute and repeated dosing. The compound's selective reactivity appears to minimize off-target effects, though comprehensive safety studies are ongoing. Its stability in physiological conditions (t1/2 > 6 hours in plasma) supports potential therapeutic applications requiring sustained target engagement.

Future research directions include exploration of structural analogs to fine-tune selectivity profiles, development of prodrug formulations for enhanced bioavailability, and investigation of combination therapies with other targeted agents. The unique properties of {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride position it as a versatile scaffold for both chemical biology tools and novel therapeutic candidates in multiple disease areas.

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